BenchChemオンラインストアへようこそ!

7-(4-n-Propylphenyl)-7-oxoheptanoic acid

Lipophilicity Druglikeness Physicochemical profiling

7-(4-n-Propylphenyl)-7-oxoheptanoic acid (CAS 951892-22-1) is a synthetic aryl ketone carboxylic acid with molecular formula C₁₆H₂₂O₃, molecular weight 262.34 g·mol⁻¹, and a computed LogP of 3.86. It belongs to the class of ω-oxo-7-arylheptanoic acids — compounds described in the patent literature as prostaglandin antagonist scaffolds and pharmaceutical intermediates.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
CAS No. 951892-22-1
Cat. No. B1360727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-n-Propylphenyl)-7-oxoheptanoic acid
CAS951892-22-1
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
InChIInChI=1S/C16H22O3/c1-2-6-13-9-11-14(12-10-13)15(17)7-4-3-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
InChIKeyIGLVWVRDAVSAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-n-Propylphenyl)-7-oxoheptanoic Acid (CAS 951892-22-1): A Defined-Lipophilicity Aryl Ketone Building Block for Drug Discovery Procurement


7-(4-n-Propylphenyl)-7-oxoheptanoic acid (CAS 951892-22-1) is a synthetic aryl ketone carboxylic acid with molecular formula C₁₆H₂₂O₃, molecular weight 262.34 g·mol⁻¹, and a computed LogP of 3.86 . It belongs to the class of ω-oxo-7-arylheptanoic acids — compounds described in the patent literature as prostaglandin antagonist scaffolds and pharmaceutical intermediates [1]. The molecule features a linear n-propyl substituent at the para-position of the benzoyl moiety, distinguishing it from the unsubstituted phenyl analog (7-oxo-7-phenylheptanoic acid, CAS 7472-43-7), the 4-ethyl homolog (CAS 502651-42-5), the 4-isopropyl isomer (CAS 898791-39-4), and the 4-propoxy variant (CAS 898791-79-2). Critically, no primary research publications reporting biological activity data for this specific CAS number were identified in the public domain; differentiation evidence therefore rests on quantifiable physicochemical properties and structural features relative to commercially available analogs.

Why 7-(4-n-Propylphenyl)-7-oxoheptanoic Acid Cannot Be Replaced by Generic ω-Oxo-7-phenylheptanoic Acid Analogs in Quantitative Structure-Activity Studies


The 4-n-propyl substituent on the benzoyl ring is not a simple hydrophobic decoration; it quantitatively shifts the octanol-water partition coefficient (LogP) by approximately +0.96 log units relative to the unsubstituted phenyl analog (7-oxo-7-phenylheptanoic acid, LogP 2.90) and +0.39 log units versus the 4-ethyl derivative (LogP 3.47), while remaining −0.17 log units below the 4-isopropyl isomer (LogP 4.03) . These inter-compound LogP differences exceed the typical 0.5 log unit threshold recognized as meaningful for membrane permeability, plasma protein binding, and off-target promiscuity in drug discovery [1]. Moreover, the target compound provides 9 rotatable bonds versus 7 for the unsubstituted phenyl analog, altering conformational entropy and the free-energy penalty for target binding [2]. Substituting this compound with a generic phenyl or shorter-chain alkyl analog would introduce systematic error in any structure-activity relationship (SAR) series that cannot be corrected by dose adjustment, because LogP influences target engagement, metabolic clearance, and protein binding through non-linear free-energy relationships.

Quantitative Differentiation Evidence for 7-(4-n-Propylphenyl)-7-oxoheptanoic Acid (CAS 951892-22-1) Versus Closest Commercial Analogs


Lipophilicity Gap: +0.96 LogP Units Above the Unsubstituted Phenyl Analog — A Meaningful Partitioning Difference

The computed LogP of 7-(4-n-propylphenyl)-7-oxoheptanoic acid is 3.86, substantially higher than the 2.90 measured for the unsubstituted phenyl analog (7-oxo-7-phenylheptanoic acid, CAS 7472-43-7), yielding a ΔLogP of +0.96 . This difference exceeds the widely recognized 0.5 log unit threshold for pharmacological relevance [1]. The target compound thus occupies a distinct lipophilicity niche that cannot be approximated by using the more widely available and lower-cost unsubstituted phenyl building block.

Lipophilicity Druglikeness Physicochemical profiling

LogP Ranking Within the 4-Alkyl Homologous Series: Ethyl (3.47) < n-Propyl (3.86) < Isopropyl (4.03)

Within the 4-alkyl-substituted ω-oxo-7-arylheptanoic acid series, the target compound's LogP of 3.86 occupies a precise intermediate position between the 4-ethyl analog (LogP 3.47) and the 4-isopropyl isomer (LogP 4.03) . The sequential LogP increments from ethyl to n-propyl (+0.39) and n-propyl to isopropyl (+0.17) are consistent with the incremental addition of one methylene unit to the alkyl chain and subsequent chain branching. This systematic progression allows medicinal chemists to fine-tune lipophilicity within a narrow window by selecting among commercially available analogs.

Homologous series Lipophilic efficiency SAR exploration

Rotatable Bond Count: 9 (Target) Versus 7 (Unsubstituted Phenyl Analog) — Different Conformational Entropy Penalty

The target compound contains 9 rotatable bonds, compared to 7 for the unsubstituted phenyl analog (7-oxo-7-phenylheptanoic acid, PubChem CID 344830) [1]. The two additional rotatable bonds arise from the n-propyl substituent (Caryl–CH₂ and CH₂–CH₂ rotations). In drug design, each rotatable bond is estimated to contribute approximately 0.5–1.5 kcal·mol⁻¹ to the conformational entropy penalty upon target binding; a difference of two rotatable bonds can therefore alter the free energy of binding by an estimated 1–3 kcal·mol⁻¹, which corresponds to a ~5- to ~150-fold difference in binding affinity at 298 K [2].

Conformational flexibility Entropy Ligand binding

Purity Specification Advantage: 97–98% for Target Versus 94–95% for the Unsubstituted Phenyl Analog

The target compound is commercially available at 97% purity (Sigma-Aldrich, Rieke Metals) and 98% purity (Leyan) . In contrast, the unsubstituted phenyl analog (7-oxo-7-phenylheptanoic acid) is typically supplied at 94% purity (Thermo Scientific / Alfa Aesar, SpectraBase-verified lot) or 95% (AKSci) [1]. A 3–4% absolute purity difference may appear modest but can translate to a 37–50% reduction in total impurity burden (from 6% impurities at 94% purity to 3% impurities at 97% purity), reducing the risk of confounding biological assay results attributable to trace contaminants.

Chemical purity Procurement specification Assay reproducibility

Molecular Weight Increment: +42.08 g·mol⁻¹ Over the Unsubstituted Phenyl Analog — Defined Heavy Atom Count for Ligand Efficiency Calculations

The target compound has a molecular weight of 262.34 g·mol⁻¹, exactly 42.08 g·mol⁻¹ heavier than the unsubstituted phenyl analog (220.26 g·mol⁻¹), corresponding to the addition of a C₃H₆ (n-propyl) fragment [1]. The 4-propoxy analog (CAS 898791-79-2) has a molecular weight of 278.34 g·mol⁻¹, which is 16.00 g·mol⁻¹ heavier than the target due to the ether oxygen atom substituting one methylene unit . This molecular weight ranking (phenyl < n-propyl < propoxy) provides a basis for calculating ligand efficiency indices that normalize biological activity by heavy atom count or molecular weight, enabling rational fragment growing strategies.

Molecular weight Ligand efficiency Fragment-based drug discovery

Procurement-Relevant Application Scenarios for 7-(4-n-Propylphenyl)-7-oxoheptanoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring LogP 3.8–3.9 for Balanced Permeability and Solubility

In hit-to-lead campaigns where the initial hit series exhibits suboptimal lipophilicity (LogP < 3), introduction of the 4-n-propylbenzoyl moiety via 7-(4-n-propylphenyl)-7-oxoheptanoic acid provides a controlled +0.96 LogP increment over the unsubstituted phenyl scaffold . The resulting LogP of 3.86 falls within the range commonly associated with favorable oral absorption (LogP 1–4) while remaining below the LogP 5 threshold associated with elevated promiscuity and poor developability. This intermediate lipophilicity is not achievable with the 4-ethyl analog (LogP 3.47) and is less likely to trigger promiscuity flags than the 4-isopropyl isomer (LogP 4.03) .

Fragment-Based Drug Discovery (FBDD): Carboxylic Acid Fragment with Defined Ligand Efficiency Tracking

The carboxylic acid functionality and moderate molecular weight (262.34 g·mol⁻¹, 18 heavy atoms) position 7-(4-n-propylphenyl)-7-oxoheptanoic acid within the typical fragment library range (MW < 300 Da, heavy atom count ≤ 22) [1]. The defined molecular weight increment of +42.08 g·mol⁻¹ over the unsubstituted phenyl analog (220.26 g·mol⁻¹) allows researchers to calculate ligand efficiency indices (LE = −RT·ln(Kd)/heavy atom count) and monitor whether the added n-propyl substituent delivers a proportional gain in binding affinity, as recommended by fragment-to-lead best practices [2].

Parallel SAR Exploration of 4-Alkyl Substituted Benzoylalkanoic Acid Series with Systematic LogP Stepping

For medicinal chemistry groups conducting systematic SAR exploration of 4-substituted benzoylalkanoic acids, the target compound provides the n-propyl (LogP 3.86) data point in a LogP series spanning 4-ethyl (3.47), 4-n-propyl (3.86), 4-isopropyl (4.03), and 4-propoxy (3.69) . This spacing enables construction of Hammett or Hansch-type QSAR models that correlate biological activity with lipophilicity and electronic parameters across the series. The 97–98% purity specification ensures that potency differences observed between series members are attributable to structural variation rather than variable impurity profiles [3].

Synthesis of Prostaglandin Antagonist Scaffolds via Carboxylic Acid Functionalization

The ω-oxo-7-arylheptanoic acid scaffold is a recognized pharmacophore in prostaglandin antagonist design, as disclosed in US Patent US3956374 [4]. 7-(4-n-Propylphenyl)-7-oxoheptanoic acid provides a direct entry point to this scaffold with a pre-installed 4-n-propyl substituent. The free carboxylic acid enables diverse downstream transformations, including amide coupling with amine-containing fragments, esterification for prodrug strategies, and reduction to the corresponding alcohol for further functionalization. The stability of the C-C n-propyl linkage, as opposed to the metabolically labile C-O-C ether in the 4-propoxy analog, supports applications where metabolic stability is a critical design parameter [5].

Quote Request

Request a Quote for 7-(4-n-Propylphenyl)-7-oxoheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.